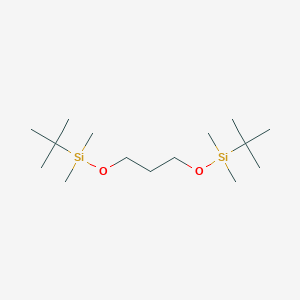
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane
Übersicht
Beschreibung
“2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane” is a chemical compound with the molecular formula C22H42O3Si2 . It has an average mass of 410.738 Da and a monoisotopic mass of 410.267242 Da . The compound is also known by its IUPAC name, which is "2,2,3,3,9,9,10,10-Octamethyl-6-(3-methylphenoxy)-4,8-dioxa-3,9-disilaundecane" .
Physical And Chemical Properties Analysis
The compound has a density of 0.9±0.1 g/cm3 . It has a boiling point of 421.4±45.0 °C at 760 mmHg . The compound has a molar refractivity of 123.4±0.3 cm3 . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 10 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane has been utilized in various synthesis processes. For example, it was used in the scalable synthesis of the thiazole fragment of the epothilone family of molecules, involving a palladium-catalyzed Wacker oxidation as a key step (Kommera et al., 2018). Additionally, it played a role in the synthesis of octamethyl-18-crown-6 derivatives, which form crystalline complexes with borane-ammonia, showcasing potential in coordination chemistry (Alston et al., 1985).
Catalysis and Polymerization
This compound has been involved in catalysis and polymerization studies. Schulz et al. (2011) demonstrated its use in the synthesis of a N-salicylaldimine ligand and its vanadium(V) complex, showing catalytic activity in sulfoxidation reactions (Schulz et al., 2011). In the field of siloxane polymers, it was used in the preparation of cyclocarbasiloxanes, indicating its importance in polymer science (Nametkin et al., 1968).
Structural and Material Chemistry
The compound has been instrumental in studies focused on structural and material chemistry. For example, its structure was analyzed in the context of catalytic ring-opening polymerization (Abboud et al., 1993). Furthermore, it has been used in the synthesis of various silylative coupling cyclization products, demonstrating its utility in organometallic chemistry (Pawluć et al., 2005).
Eigenschaften
IUPAC Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36O2Si2/c1-14(2,3)18(7,8)16-12-11-13-17-19(9,10)15(4,5)6/h11-13H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKZNIFNMOTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195637 | |
| Record name | 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane | |
CAS RN |
82112-22-9 | |
| Record name | 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82112-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



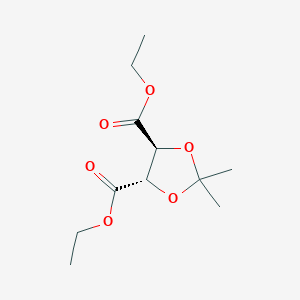
![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)
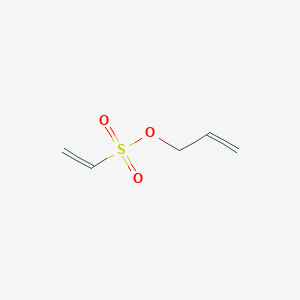
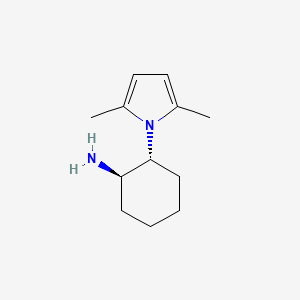
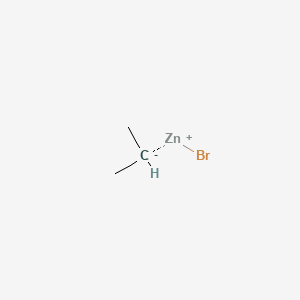
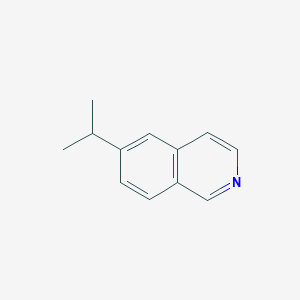
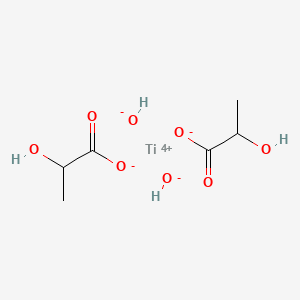
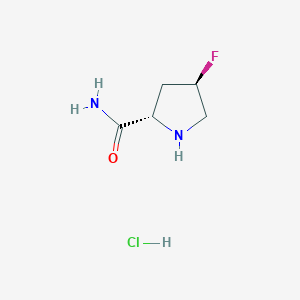
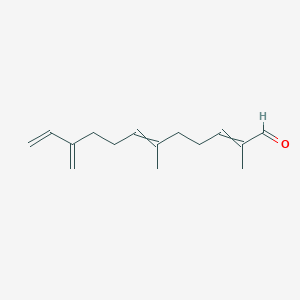
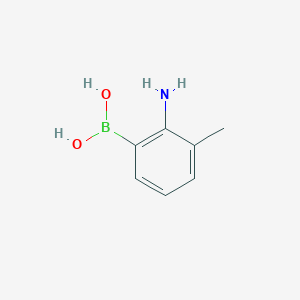
![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)
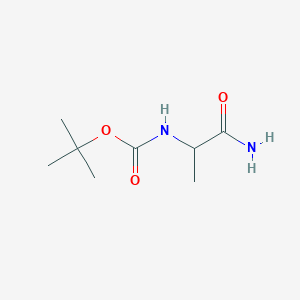
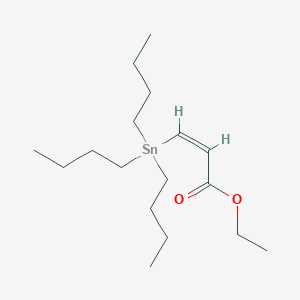
![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)